Minimum Mutagenic Concentration (MMC) in Human CYP1A1-Expressing Cells: Benzo[b]perylene vs. Benzo[a]perylene
In a head-to-head mutagenicity study of 11 C24H14 PAH isomers conducted in human h1A1v2 B-lymphoblastoid cells expressing CYP1A1, benzo[b]perylene exhibited a minimum mutagenic concentration (MMC, defined as the dose inducing a response twice that of negative controls) of 10–30 ng/mL [1]. This represents a 10-fold lower mutagenic potency compared to its constitutional isomer benzo[a]perylene, which displayed an MMC of 1–5 ng/mL [1]. At the highest tested doses, benzo[b]perylene induced <50% cytotoxicity, whereas benzo[a]perylene induced >60% cell killing [1].
| Evidence Dimension | Minimum mutagenic concentration (MMC) in human cells expressing CYP1A1 |
|---|---|
| Target Compound Data | MMC = 10–30 ng/mL; cytotoxicity <50% at highest dose |
| Comparator Or Baseline | Benzo[a]perylene: MMC = 1–5 ng/mL; cytotoxicity >60% at highest dose |
| Quantified Difference | ~10-fold lower mutagenic potency; reduced cytotoxicity |
| Conditions | Human h1A1v2 B-lymphoblastoid cells expressing CYP1A1; 72-hour exposure; tk locus mutagenicity assay |
Why This Matters
This 10-fold difference in mutagenic potency directly impacts risk assessment, regulatory classification, and the selection of appropriate reference standards for environmental monitoring of PAH mixtures.
- [1] Durant JL, Busby WF, Lafleur AL, Penman BW, Crespi CL. Mutagenicity of C24H14 PAH in human cells expressing CYP1A1. Mutation Research. 1999;446(1):1-14. View Source
